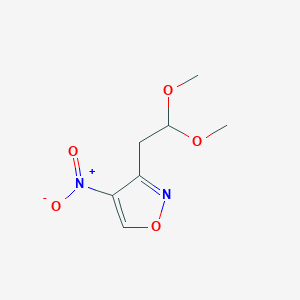

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

87149-76-6 |

|---|---|

Molecular Formula |

C7H10N2O5 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole |

InChI |

InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3 |

InChI Key |

IZBCWXMBWRDFFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=NOC=C1[N+](=O)[O-])OC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 3 2,2 Dimethoxyethyl 4 Nitro 1,2 Oxazole

Elucidation of Reaction Mechanisms Involving the 1,2-Oxazole Nucleus

The 1,2-oxazole ring is a relatively stable aromatic system, but it is susceptible to a variety of reactions, particularly those involving ring-opening. The inherent strain of the N-O bond makes it the weakest point in the ring, and its cleavage is often the initial step in many thermal or photochemical reactions.

Under strong acidic or basic conditions, the isoxazole (B147169) ring can undergo hydrolysis, leading to the formation of open-chain compounds like β-dicarbonyl or α,β-unsaturated oxime derivatives. firsthope.co.in Reductive cleavage of the N-O bond is another common reaction pathway. Catalytic hydrogenation, for instance, can lead to the opening of the ring to form an enaminoketone, which may exist in equilibrium with its iminoketone tautomer. The specific products formed depend on the reaction conditions and the nature of the substituents on the ring.

The isoxazole nucleus can also participate in cycloaddition reactions, although less readily than some other five-membered heterocycles due to its aromatic character. firsthope.co.in However, under certain conditions, it can react as a diene or a dienophile.

Influence of the Nitro Group on Ring System Reactivity and Electron Density Distribution

The presence of a nitro group (-NO₂) at the C4 position profoundly influences the electronic properties and reactivity of the 1,2-oxazole ring. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its effect through both inductive (-I) and resonance (-M) effects. nih.govnih.gov

This strong electron-withdrawing nature significantly deactivates the heterocyclic ring towards electrophilic aromatic substitution. pharmaguideline.com Conversely, it strongly activates the ring for nucleophilic attack. The nitro group withdraws electron density from the entire π-system, creating regions of significant positive charge (electron deficiency) on the ring carbons, particularly those ortho and para to its position. In the case of 4-nitro-1,2-oxazole, this effect renders the C3 and C5 positions highly electrophilic and susceptible to attack by nucleophiles. mdpi.com This activation is a key feature in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

| Position | Substituent | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| 1 | Oxygen | -I (Inductive), +M (Mesomeric/Resonance) | Directs electron density, participates in aromaticity |

| 2 | Nitrogen | -I (Inductive) | Withdraws electron density, site of basicity |

| 3 | -(CH₂CH(OCH₃)₂) | Weak -I (Inductive) | Minor electronic influence on the ring |

| 4 | -NO₂ | -I (Inductive), -M (Mesomeric/Resonance) | Strongly deactivates for electrophilic attack, strongly activates for nucleophilic attack |

Reactivity Profiles of the Dimethoxyethyl Side Chain under Diverse Reaction Conditions

The 2,2-dimethoxyethyl group attached at the C3 position is an acetal functional group. Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes. However, they are labile in the presence of acid.

Under aqueous acidic conditions, the dimethoxyethyl acetal will undergo hydrolysis to yield the corresponding aldehyde and two equivalents of methanol. This reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde. The conditions required for this deprotection must be chosen carefully to avoid unwanted reactions with the sensitive 4-nitro-1,2-oxazole core, such as acid-catalyzed ring opening.

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole is dominated by the powerful electronic influence of the C4-nitro group.

Electrophilic Reactions: Due to the severe deactivation of the ring system by the nitro group, electrophilic substitution reactions are highly unfavorable. pharmaguideline.com Standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) are unlikely to proceed on the 1,2-oxazole ring and may instead lead to degradation of the molecule.

Nucleophilic Reactions: The molecule is highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway, where a potent nucleophile attacks an electron-deficient ring carbon, leading to the displacement of a leaving group. While the nitro group itself can sometimes be displaced, it more commonly serves as an activating group. A nucleophile could attack the C5 position, leading to the formation of a Meisenheimer-like intermediate, which could then potentially lead to substitution if a suitable leaving group were present at that position. More commonly, nucleophilic attack on nitro-activated heterocycles can lead to ring-opening reactions. firsthope.co.in For example, strong bases like sodium hydroxide could attack the C5 position, initiating a cascade that results in the cleavage of the N-O bond and the formation of an open-chain nitro-containing species.

| Nucleophile | Potential Reaction Site(s) | Expected Outcome | Reaction Type |

|---|---|---|---|

| Hydroxide (OH⁻) | C5 | Ring cleavage | Nucleophilic Addition/Ring Opening |

| Alkoxides (RO⁻) | C5 | Ring cleavage or potential for SNAr if a leaving group is present | Nucleophilic Addition/Ring Opening |

| Amines (RNH₂) | C5 | Ring transformation or cleavage | Nucleophilic Addition/Ring Opening |

| Hydride (H⁻, from NaBH₄) | -NO₂ | Reduction of the nitro group | Reduction |

Pericyclic Reactions and Skeletal Rearrangement Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a possibility for the 1,2-oxazole system.

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, typically with electron-deficient dienophiles, to form pyridine derivatives after a subsequent elimination step. tandfonline.comwikipedia.org The presence of the electron-withdrawing nitro group in this compound would make the ring electron-poor, potentially hindering its ability to act as a diene in a normal-electron-demand Diels-Alder reaction. However, it might enhance its reactivity in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.

Skeletal Rearrangements: Isoxazoles are known to undergo various skeletal rearrangements, often initiated photochemically or thermally. A common pathway is the Cornforth rearrangement, though this typically applies to 4-acyloxazoles. wikipedia.org Photolysis of isoxazoles can induce N-O bond cleavage, leading to a diradical or a vinyl nitrene intermediate. This highly reactive species can then rearrange to form various products, including oxazoles, azirines, or open-chain compounds. Recent studies have also demonstrated novel skeletal rearrangements of oxazoles into larger rings like azepines or different five-membered rings like pyrroles through dynamic electrocyclization processes. nih.gov The specific substituents on the this compound ring would direct the course of any such rearrangement, making it a potentially valuable, albeit complex, transformation. Another possibility includes [3+2] cycloaddition reactions, which are powerful tools in organic synthesis for creating five-membered rings. thieme-connect.comnih.gov

Advanced Spectroscopic and Structural Characterization of 3 2,2 Dimethoxyethyl 4 Nitro 1,2 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one- and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity, and electronic environment of atoms.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole structure, distinct signals are expected for the methoxy protons, the methylene protons, the methine proton of the acetal group, and the single proton on the oxazole (B20620) ring.

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the nitro group often exhibits a broadened signal or may not be observed at all due to quadrupole broadening from the adjacent nitrogen-14 nucleus. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shift (δ) ranges in ppm relative to tetramethylsilane (TMS) for the core structure of this compound, based on data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 | ¹H | 8.5 - 9.5 | Singlet (s) | The proton on the oxazole ring, significantly deshielded by the adjacent nitro group and ring electronics. |

| CH (acetal) | ¹H | 4.5 - 5.0 | Triplet (t) | Coupled to the adjacent CH₂ group. |

| CH₂ | ¹H | 3.0 - 3.5 | Doublet (d) | Coupled to the adjacent CH (acetal) proton. |

| OCH₃ | ¹H | 3.3 - 3.6 | Singlet (s) | Six equivalent protons from the two methoxy groups. |

| C5 | ¹³C | 150 - 158 | CH | Oxazole ring carbon. |

| C4 | ¹³C | 125 - 135 | C-NO₂ | Signal may be broadened due to quadrupolar relaxation of ¹⁴N. mdpi.com |

| C3 | ¹³C | 160 - 168 | C | Oxazole ring carbon attached to the side chain. |

| CH (acetal) | ¹³C | 100 - 105 | CH | Acetal carbon is typically found in this downfield region. |

| CH₂ | ¹³C | 35 - 45 | CH₂ | Methylene bridge carbon. |

| OCH₃ | ¹³C | 50 - 58 | CH₃ | Methoxy group carbons. |

¹⁴N and ¹⁵N NMR: Nitrogen NMR provides direct insight into the electronic environment of the nitrogen atoms within the oxazole ring and the nitro group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. sci-hub.seresearchgate.net

¹⁴N NMR: This isotope is highly abundant (99.6%) but possesses a nuclear spin I=1, making it a quadrupolar nucleus. This typically results in very broad signals, which can be difficult to observe on high-resolution spectrometers. huji.ac.il

¹⁵N NMR: With a spin of I=1/2, ¹⁵N yields sharp signals, providing more precise chemical shift information. However, its low natural abundance (0.37%) makes it very insensitive. huji.ac.il Despite this, ¹⁵N NMR is invaluable. For nitro-azole derivatives, the nitrogen nucleus of the nitro group resonates in a characteristic downfield region (approx. -10 to -30 ppm relative to nitromethane), while the "pyridine-like" nitrogen in the oxazole ring would appear further upfield. mdpi.com Heteronuclear correlation techniques like ¹H-¹⁵N HMBC can be used to overcome the low sensitivity and assign nitrogen signals unambiguously.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group.

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations are expected at approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and N-O Stretching: Vibrations associated with the oxazole ring would appear in the 1650-1400 cm⁻¹ region.

C-O-C Stretching: The dimethoxyethyl side chain would exhibit strong C-O stretching bands, typical for ethers and acetals, in the 1150-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the nitro group typically gives a very strong band in the Raman spectrum, which can be a key diagnostic feature. Aromatic ring vibrations also tend to be strong in Raman spectra.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | IR | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | IR, Raman | 1300 - 1370 |

| Oxazole Ring | C=N Stretch | IR, Raman | 1620 - 1660 |

| Oxazole Ring | Ring Stretch | IR, Raman | 1400 - 1500 |

| Acetal/Ether | C-O Stretch | IR | 1050 - 1150 |

| Aliphatic C-H | Stretch | IR, Raman | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron impact (EI) fragmentation of oxazoles is a well-studied process. clockss.org The fragmentation pattern of the title compound would be influenced by the stability of the oxazole ring and the nature of its substituents. Key fragmentation pathways could include:

Loss of a methoxy group (-OCH₃) from the side chain to form a stable oxonium ion.

Cleavage of the C-C bond between the ring and the side chain.

Loss of NO₂ or NO from the nitro group.

Ring cleavage of the oxazole core, a characteristic fragmentation for this heterocycle. clockss.org

The use of deuterated analogues can be a powerful tool to confirm proposed fragmentation mechanisms by tracking the location of specific atoms during the process. scielo.br

X-ray Crystallography for Definitive Solid-State Structural Analysis

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For nitro-oxazole derivatives, a crystal structure would precisely determine:

The planarity of the 1,2-oxazole ring.

The geometry of the nitro group and its orientation relative to the ring.

The conformation of the flexible 2,2-dimethoxyethyl side chain.

Intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Analysis of related nitro-aromatic heterocyclic structures reveals that the nitro group is often nearly coplanar with the ring system to maximize electronic conjugation. mdpi.com The crystal packing in such compounds is frequently influenced by intermolecular contacts involving the oxygen atoms of the nitro group.

Emerging and Specialized Characterization Techniques Applied to Oxazole Chemistry

Beyond standard methods, specialized techniques can provide deeper structural and behavioral insights into oxazole derivatives.

Helium Nanodroplet Infrared Spectroscopy: This technique allows for the study of molecules and their weakly-bound clusters at very low temperatures (0.4 K). It has been used to probe the microsolvation of oxazole with water molecules, providing detailed information on hydrogen bonding interactions at the molecular level. researchgate.net Such a technique could be used to study the interaction of the nitro and oxazole moieties of the title compound with solvent molecules.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: Often coupled with mass spectrometry, this method provides vibrational spectra of mass-selected ions in the gas phase. It is a powerful tool for distinguishing between isomers, as it can reveal the intrinsic structural features of an ion without interference from solvent or crystal packing forces. nih.gov

Matrix-Isolation Infrared Spectroscopy: This method involves trapping molecules in an inert cryogenic matrix (e.g., solid argon). It allows for the study of individual molecules and can be combined with photochemistry to investigate UV-induced transformations and identify reactive intermediates. nih.gov This could be applied to understand the photostability of the nitro-oxazole system.

Theoretical and Computational Chemistry Approaches to 3 2,2 Dimethoxyethyl 4 Nitro 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a particularly popular method due to its balance of computational cost and accuracy, making it suitable for relatively large molecules. scispace.comirjweb.com

By applying DFT methods, such as the B3LYP functional with a 6-311G++(d,p) basis set, a full geometry optimization of 3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole can be performed. irjweb.com This process determines the lowest energy three-dimensional arrangement of the atoms, providing key structural parameters. The calculations would yield data on bond lengths, bond angles, and dihedral angles, revealing details such as the planarity of the 1,2-oxazole ring. scispace.com

Furthermore, these calculations elucidate the electronic structure. Analysis of the net atomic charges reveals the distribution of electron density across the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

| Property | Parameter | Predicted Value |

|---|---|---|

| Frontier Orbitals | HOMO Energy | -8.5 eV |

| LUMO Energy | -3.2 eV | |

| Reactivity Descriptor | HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Selected Bond Lengths | O1-N2 (oxazole ring) | 1.42 Å |

| N2=C3 (oxazole ring) | 1.31 Å | |

| C4-N (nitro group) | 1.45 Å | |

| Selected Net Atomic Charges | Oxygen (Nitro Group) | -0.45 e |

| Nitrogen (Nitro Group) | +0.80 e |

Computational Modeling of Reaction Energetics and Transition States

Computational modeling is instrumental in studying the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,2-oxazoles (isoxazoles). The formation of the 3-nitro-substituted isoxazole (B147169) ring can be explored through methods like [3+2] cycloaddition reactions. mdpi.comnih.gov

Using DFT calculations (e.g., at the wb97xd/6-311+G(d) level of theory), the entire reaction pathway can be mapped. mdpi.commdpi.com This involves locating the structures of reactants, products, and, crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +15.5 | The energy barrier required to reach the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | +24.0 | The free energy barrier, including entropic effects, for the reaction to occur. mdpi.com |

| Enthalpy of Reaction (ΔH_rxn) | -35.0 | The overall heat released or absorbed during the reaction. |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -32.5 | The overall change in free energy, indicating the spontaneity of the reaction. mdpi.com |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. epstem.net Methods like the Gauge-Including Atomic Orbital (GIAO) are routinely used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netepstem.net These theoretical values, when compared to experimental spectra, aid in the assignment of signals to specific atoms within the molecule.

Similarly, infrared (IR) spectroscopy can be simulated by calculating the vibrational frequencies of the molecule. The resulting theoretical spectrum shows peaks corresponding to the stretching and bending modes of different functional groups (e.g., C=N, N-O, NO₂). It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational method and achieve better agreement with experimental data. epstem.net

| Spectroscopy | Functional Group/Proton Environment | Predicted Parameter (GIAO/DFT) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | -OCH₃ (methoxy protons) | δ 3.4 ppm | δ 3.3 - 4.0 ppm |

| -CH- (methine proton) | δ 4.8 ppm | δ 4.5 - 5.5 ppm | |

| ¹³C NMR | C=N (oxazole carbon) | δ 155 ppm | δ 150 - 165 ppm |

| C-NO₂ (oxazole carbon) | δ 125 ppm | δ 120 - 140 ppm | |

| IR | NO₂ asymmetric stretch | 1540 cm⁻¹ | 1500 - 1570 cm⁻¹ |

| C=N stretch | 1610 cm⁻¹ | 1590 - 1650 cm⁻¹ |

Conformational Analysis and Stereochemical Insights from Computational Methods

Molecules with rotatable single bonds, such as the dimethoxyethyl side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. nih.gov

Computational methods can systematically explore the potential energy surface of the molecule. This can be done by performing a rigid or relaxed scan, where a specific dihedral angle is rotated incrementally and the energy is calculated at each step. This process reveals the lowest energy conformers. researchgate.net For more complex systems, molecular dynamics or simulated annealing simulations can be used to sample a wider range of conformational space and identify the global energy minimum. nih.gov The results of these studies provide a detailed picture of the molecule's flexibility and its preferred shape in different environments, which can be critical for its chemical behavior. nih.govresearchgate.net

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (at 298K) |

|---|---|---|---|

| A (Global Minimum) | gauche (-60°), anti (180°) | 0.00 | ~75% |

| B | anti (180°), gauche (+60°) | 0.85 | ~18% |

| C | gauche (+60°), gauche (+60°) | 1.50 | ~7% |

Advanced Predictive Models for Chemical Reactivity and Selectivity

Beyond the study of single molecules, computational chemistry is increasingly using data-driven approaches and machine learning to predict chemical outcomes. nih.gov For a class of compounds like nitro-oxazoles, advanced predictive models can be developed to estimate properties like chemical reactivity, selectivity in reactions, or even biological activity.

These models are often built using Quantitative Structure-Activity Relationship (QSAR) principles. researchgate.net A dataset of related molecules with known experimental outcomes (e.g., reaction yields) is compiled. For each molecule, a set of numerical descriptors is calculated based on its computed structure (e.g., electronic properties, size, shape). Supervised machine learning algorithms, such as random forest or gradient boosting regression, are then trained to find a mathematical relationship between the descriptors and the observed property. nih.gov

Once validated, these models can predict the reactivity of new, untested compounds like this compound. Interpretable machine learning techniques can even visualize which molecular substructures are most influential in determining the predicted outcome, providing valuable insights for designing new molecules and reactions. nih.gov

Synthetic Applications and Chemical Transformations of 3 2,2 Dimethoxyethyl 4 Nitro 1,2 Oxazole

Utility as a Synthetic Building Block for Complex Organic Architectures

The structure of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole, featuring multiple functional groups, makes it a valuable synthon for the elaboration of more complex molecular structures. The dimethoxyethyl side chain serves as a protected aldehyde, which can be unmasked under acidic conditions to reveal a reactive carbonyl group. This functionality allows for a variety of subsequent chemical transformations.

The oxazole (B20620) ring itself, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many biologically active natural products and pharmaceutical agents. Its presence suggests that derivatives of this compound could serve as intermediates in the synthesis of medicinally relevant compounds.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Synthetic Potential |

| 1,2-Oxazole Ring | Core | A stable aromatic core for further functionalization. |

| Dimethoxyethyl | 3 | A protected aldehyde, enabling controlled introduction of a carbonyl group. |

| Nitro Group | 4 | An electron-withdrawing group and a versatile handle for various transformations. |

Participation in Annulation and Heterocycle Fusion Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in organic synthesis. The bifunctional nature of this compound, with its latent aldehyde and reactive nitro group, provides opportunities for its participation in such transformations. For instance, [3+2] annulation reactions are widely employed for the synthesis of aromatic heterocycles.

While specific examples involving this particular oxazole are not extensively documented, the general reactivity patterns of nitro-substituted heterocycles and aldehydes suggest potential pathways. The deprotected aldehyde could react with a variety of nucleophiles to initiate a cyclization cascade, leading to fused heterocyclic systems. The nitro group can act as both an activating and a leaving group in annulations involving nitroalkenes, leading to a diverse array of multifunctional heterocyclic compounds.

Development as a Precursor for Novel Heterocyclic Systems

The inherent reactivity of the 1,2-oxazole ring, coupled with its substituents, allows for its transformation into other heterocyclic systems. Ring-opening and rearrangement reactions of oxazoles can be triggered by various reagents and conditions. For example, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles.

Furthermore, the nitro group can be a key player in the synthesis of new heterocycles. The reduction of the nitro group to an amino group introduces a new nucleophilic center, which can participate in intramolecular cyclization reactions. This strategy is a well-established method for the synthesis of a wide range of nitrogen-containing heterocycles. The unmasked aldehyde from the dimethoxyethyl group could also be a reactive partner in these cyclizations, leading to the formation of diverse and complex heterocyclic frameworks.

Potential in Catalysis and Ligand Design (General Oxazole Context)

Oxazole-containing molecules have been widely explored as ligands in asymmetric catalysis. The nitrogen atom of the oxazole ring can coordinate to a metal center, and chiral substituents on the oxazole can induce enantioselectivity in catalytic reactions. While there are no specific reports on the use of this compound in this context, its structure provides a scaffold that could be modified for such applications.

For instance, transformation of the dimethoxyethyl group or the nitro group could allow for the introduction of chiral moieties or additional coordinating atoms, leading to the design of novel ligands. The development of new ligands is crucial for advancing the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.

Exploitation of the Nitro Group as a Versatile Functional Handle

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence on the 1,2-oxazole ring of the title compound opens up a plethora of synthetic possibilities. The strong electron-withdrawing nature of the nitro group influences the reactivity of the oxazole ring, making it susceptible to nucleophilic attack.

Key transformations of the nitro group include:

Reduction: The nitro group can be readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal-mediated reductions). This transformation is fundamental for introducing a nitrogen nucleophile, which can be further functionalized or participate in cyclization reactions.

Nucleophilic Aromatic Substitution: The nitro group can activate the oxazole ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 4-position.

Denitration: Under certain conditions, the nitro group can be removed and replaced with other functional groups.

Conversion to other functional groups: The nitro group can be converted into other functionalities such as a nitroso, hydroxylamino, or azo group, each with its own unique reactivity.

The ability to manipulate the nitro group provides a powerful tool for the synthetic chemist to tailor the properties and reactivity of the molecule, making this compound a potentially valuable intermediate in the synthesis of a diverse range of organic compounds.

Table 2: Potential Transformations of the Nitro Group

| Transformation | Reagents/Conditions | Product Functional Group |

| Reduction | H₂, Pd/C; SnCl₂, HCl | Amino (-NH₂) |

| Nucleophilic Substitution | Various Nucleophiles | Varies |

| Denitration | Radical reactions | Varies |

Future Directions and Emerging Research Avenues in 3 2,2 Dimethoxyethyl 4 Nitro 1,2 Oxazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted 1,2-oxazoles is a well-established field, yet the development of methodologies that are both highly efficient and atom-economical remains a key objective. For a specific target like 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole, future research will likely focus on moving beyond classical condensation reactions towards more sophisticated and sustainable strategies.

Promising future approaches include intramolecular ring-to-ring isomerizations, which offer 100% atom economy by rearranging existing atoms into the desired heterocyclic core. mdpi.com Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent another fertile ground for development. organic-chemistry.org For instance, a one-pot domino oxidative cyclization could potentially construct the nitro-oxazole ring from simple, readily available acyclic precursors. organic-chemistry.org

A central strategy in isoxazole (B147169) synthesis is the [3+2] cycloaddition. mdpi.com Future work could focus on developing a convergent synthesis where a nitrile oxide precursor reacts with a specifically functionalized nitroalkene. The optimization of such cycloadditions to ensure high regioselectivity and yield, while minimizing waste, will be critical. The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of any developed synthesis.

| Synthetic Strategy | Key Advantages | Potential Challenges | Atom Economy |

| [3+2] Cycloaddition | High convergence; well-established for isoxazoles. mdpi.com | Control of regioselectivity; stability of intermediates. | Moderate to High |

| Intramolecular Isomerization | 100% atom economy. mdpi.com | Requires synthesis of complex, high-energy precursors. | Very High |

| Tandem Oxidative Cyclization | One-pot operation; use of simple starting materials. organic-chemistry.org | Often requires stoichiometric oxidants; potential for side reactions. | Moderate |

| Primary Nitro Compound Condensation | Direct incorporation of the nitro group from simple precursors. rsc.org | Control of side products (e.g., oxazines); reaction conditions. | Moderate |

In-depth Exploration of Unprecedented Reactivity Profiles

The reactivity of this compound is predicted to be dominated by the powerful electron-withdrawing nature of the 4-nitro group. This feature renders the 1,2-oxazole ring highly electron-deficient, opening avenues for reactivity patterns that are atypical for simpler oxazole (B20620) systems.

Future research should thoroughly investigate the potential for nucleophilic aromatic substitution (SNAr) reactions, likely at the C5 position, which is activated by the adjacent nitro group. This could allow for the introduction of a wide array of substituents (e.g., amines, alkoxides, thiolates), providing rapid access to diverse derivatives. Furthermore, the nitro group itself is a versatile functional handle. Its selective reduction to an amino group would fundamentally alter the electronic character of the ring and provide a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]isoxazoles or other condensed structures of medicinal interest.

The side chain at the C3 position also offers unique reactivity. The dimethoxyethyl group is a stable acetal protecting group, but under acidic conditions, it can be readily hydrolyzed to reveal a highly reactive aldehyde. This "masked" functionality allows for a two-stage reactivity profile. The oxazole core can be functionalized under neutral or basic conditions, followed by deprotection of the side chain to enable subsequent transformations such as Wittig reactions, reductive aminations, or condensation chemistry. Exploring the interplay between the reactivity of the ring and the latent reactivity of the side chain will be a key research avenue.

| Reaction Type | Reactive Site | Potential Outcome | Key Research Question |

| Nucleophilic Aromatic Substitution | C5-position | C5-functionalized 1,2-oxazoles | What is the scope of nucleophiles and the required reaction conditions? |

| Nitro Group Reduction | C4-NO₂ | 4-amino-1,2-oxazole derivative | Can the reduction be performed selectively without cleaving the N-O bond of the ring? |

| Acetal Deprotection | C3-side chain | 3-formylmethyl-1,2-oxazole | How can the aldehyde be unmasked without inducing unwanted side reactions on the nitro-oxazole core? |

| Ring-Opening Reactions | Oxazole N-O bond | Novel acyclic functionalized compounds | Can conditions (e.g., reductive cleavage, ozonolysis nih.gov) be found to selectively open the ring, providing access to unique synthons? |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govresearchgate.net The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern technologies.

Future work should focus on developing a telescoped flow synthesis where multiple reaction steps are connected in series without intermediate isolation. nih.gov For example, the formation of an unstable intermediate, such as a nitrile oxide, could be performed in one flow module and immediately reacted with a coupling partner in a subsequent module, minimizing decomposition. Nitration reactions are often highly exothermic, and the superior heat transfer capabilities of micro- or mesoscale flow reactors would allow for precise temperature control, improving safety and selectivity.

Furthermore, integrating this flow setup with automated platforms could revolutionize the exploration of this chemical space. By using computer-controlled pumps and switching valves, a variety of starting materials could be sequentially introduced into the reactor system to generate a library of analogues. This could be coupled with in-line purification, such as solid-phase extraction or automated chromatography, to deliver pure compounds for screening in high-throughput formats. nih.gov This approach would dramatically accelerate the discovery of derivatives with interesting properties for materials or pharmaceutical applications.

Advanced Multiscale Computational Modeling for Complex Reaction Systems

Computational chemistry provides an indispensable toolkit for predicting and understanding chemical reactivity, thereby guiding experimental design and saving significant laboratory resources. mit.edu For this compound, advanced computational modeling will be essential for mapping out its synthetic and reactivity landscapes.

Future research should employ Density Functional Theory (DFT) to model the proposed synthetic pathways, such as the [3+2] cycloaddition. mdpi.comresearchgate.net These calculations can elucidate the reaction mechanisms, identify transition states, and predict activation energies, helping to rationalize observed regioselectivity or predict optimal reaction conditions. researchgate.net

Beyond synthesis, computational models can predict the molecule's inherent properties. Calculating the electrostatic potential surface can identify the most electron-rich and electron-deficient sites, offering clear predictions about its reactivity towards electrophiles and nucleophiles. mdpi.com Frontier Molecular Orbital (FMO) analysis can predict its behavior in pericyclic reactions. Such computational screening can rapidly identify the most promising reactions for experimental validation. mit.edu Multiscale modeling, which combines high-level quantum mechanical calculations for the reacting core with classical molecular mechanics for the surrounding solvent environment, can provide a more accurate picture of reactions in solution, leading to more reliable predictions.

New Applications in Materials Science through Precisely Engineered Chemical Transformations

The unique combination of a nitro-heterocyclic core and a versatile side chain in this compound suggests its potential as a building block for advanced materials. Future research should focus on leveraging its distinct functionalities to create novel materials with tailored properties.

One significant avenue is in the field of energetic materials. Nitro-rich heterocyclic compounds are a well-known class of high-energy-density materials. mdpi.comresearchgate.net The title compound could serve as a precursor to more complex energetic molecules. Computational modeling could be used to predict its energetic performance (e.g., density, enthalpy of formation, detonation velocity) to guide synthesis towards promising candidates. mdpi.comresearchgate.net

In another domain, the strong dipole moment and electron-deficient nature of the nitro-oxazole system make it an interesting candidate for applications in organic electronics and nonlinear optics. Through chemical transformations, particularly by reducing the nitro group to an amino group and extending conjugation, it may be possible to create novel dyes, sensors, or components for electronic devices. The aldehyde functionality unmasked from the side chain could be used to polymerize or graft the molecule onto surfaces, creating functional thin films or polymers with specific optical or electronic properties. The oxazole scaffold itself is prevalent in many biologically active molecules, and derivatives of this compound could serve as novel scaffolds in drug discovery programs. tandfonline.comnih.gov

| Potential Application Area | Required Chemical Transformation | Target Property |

| Energetic Materials | Introduction of further energetic groups (e.g., -N₃, -NO₂, -NF₂). mdpi.com | High density, high detonation velocity, thermal stability. |

| Organic Electronics | Reduction of NO₂ to NH₂, followed by polymerization. | Electrical conductivity, electroluminescence. |

| Nonlinear Optics | Creation of push-pull systems (e.g., with donor and acceptor groups). | High hyperpolarizability for optical switching. |

| Medicinal Chemistry | Derivatization via SNAr and side-chain modification. | Specific biological activity (e.g., kinase inhibition). tandfonline.com |

| Functional Polymers | Polymerization via aldehyde or other introduced functional groups. | Tailored thermal, mechanical, or optical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via regioselective allylation or cyclization reactions. For example, refluxing precursor compounds (e.g., nitro-substituted intermediates) with hydroxylamine derivatives in polar aprotic solvents like DMSO or toluene under nitrogen is a key step . Critical parameters include reaction time (18–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Purification often involves silica column chromatography or preparative TLC using methanol/dichloromethane mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dimethoxyethyl group (δ 3.46–3.47 ppm as a singlet for methoxy protons) and nitro group (characteristic deshielding effects on adjacent protons) .

- UV-vis Spectroscopy : Monitor electronic transitions, particularly Qy bands (e.g., 648–703 nm), to assess conjugation and substituent effects .

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and oxazole ring (∼1600 cm⁻¹) vibrations .

- Elemental Analysis : Confirm purity via C/H/N ratios (e.g., C: 67.58%, H: 7.09%, N: 11.82% in related purpurinimides) .

Q. How does the dimethoxyethyl substituent influence the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : The dimethoxyethyl group enhances solubility in organic solvents and may stabilize the nitro-oxazole core against hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways. Acetal-protected derivatives are particularly stable in acidic conditions due to the protective ether groups .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, dimethoxyethyl protons may split into multiplets at low temperatures due to restricted rotation. Computational modeling (DFT) can also predict chemical shifts and verify assignments .

Q. What strategies optimize regioselectivity in the nitration of 3-(2,2-Dimethoxyethyl)-1,2-oxazole derivatives?

- Methodological Answer : Nitration typically occurs at the 4-position due to electron-donating dimethoxyethyl groups activating the ortho/para positions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC and isolate intermediates to confirm regiochemistry .

Q. How do electronic properties of this compound derivatives impact their photodynamic therapy (PDT) potential?

- Methodological Answer : The nitro group and dimethoxyethyl substituent induce bathochromic shifts in UV-vis spectra (e.g., Qy bands at 690–703 nm), enhancing light absorption in therapeutic windows. Photochemical assays (e.g., singlet oxygen quantum yield measurements using DPBF as a trap) correlate substituent effects with PDT efficacy .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electrophilic centers and transition states. Fukui indices identify sites prone to nucleophilic attack (e.g., nitro group adjacent to oxazole ring). Compare computed activation energies with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.